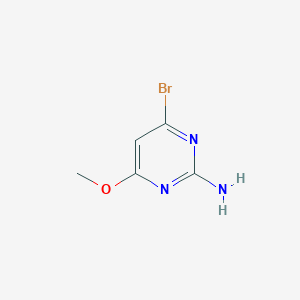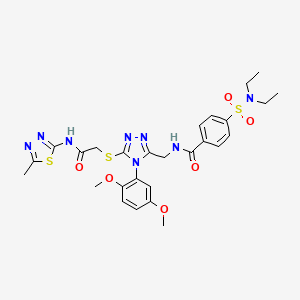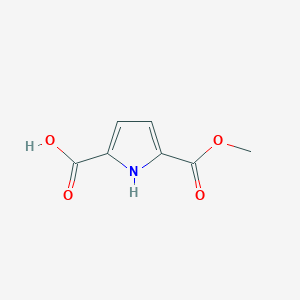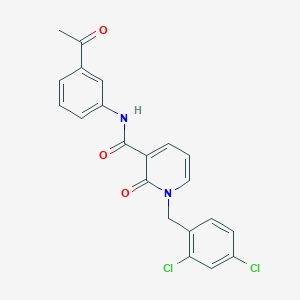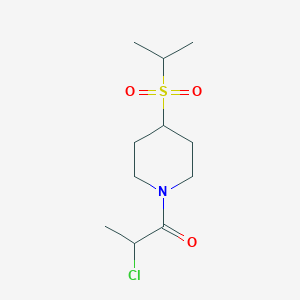
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one, also known as CPP or 4'-Chloro-2',6'-dimethylphenyl-2-piperidinylacetyl chloride, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of neuroscience. CPP is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes in the brain.
Mechanism of Action
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one acts as a competitive antagonist of the NMDA receptor, specifically binding to the glycine site on the receptor. This results in a decrease in the influx of calcium ions into the neuron, which can lead to a reduction in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
Research has shown that 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one can have a variety of biochemical and physiological effects in the brain. It has been shown to enhance long-term potentiation, which is a key process in synaptic plasticity and memory formation. Additionally, 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one in lab experiments is its specificity for the NMDA receptor, which allows for targeted manipulation of synaptic plasticity and cognitive function. However, 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one's potency as an NMDA receptor antagonist can also lead to potential side effects such as seizures and neurotoxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for research on 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one and its applications in the field of neuroscience. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Additionally, research is needed to further explore the potential therapeutic applications of 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, the development of new techniques for the delivery of 2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one to the brain could lead to more effective treatments with fewer side effects.
Synthesis Methods
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one can be synthesized through a multi-step process involving the reaction of 4-chloro-2,6-dimethylphenol with piperidine, followed by the addition of propanoyl chloride and subsequent reaction with 2-propanesulfonyl chloride. The final product is obtained through purification via column chromatography.
Scientific Research Applications
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one has been extensively studied in the field of neuroscience for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Its ability to inhibit the NMDA receptor has been shown to enhance synaptic plasticity and improve cognitive function.
properties
IUPAC Name |
2-chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3S/c1-8(2)17(15,16)10-4-6-13(7-5-10)11(14)9(3)12/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQWMRAVVLDQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1CCN(CC1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-propan-2-ylsulfonylpiperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(dimethylamino)methylene]-1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone](/img/structure/B2593338.png)
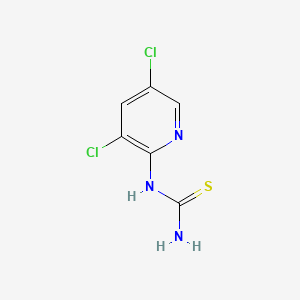
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2593345.png)
![4-benzyl-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2593346.png)
![6,6-Difluorospiro[2.5]octane-2-carbaldehyde](/img/structure/B2593347.png)
![4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride](/img/structure/B2593348.png)
